molecular formula C7F14 B14609790 1,1,1,4,4,5,5,5-Octafluoro-2,3-bis(trifluoromethyl)pent-2-ene CAS No. 58621-65-1

1,1,1,4,4,5,5,5-Octafluoro-2,3-bis(trifluoromethyl)pent-2-ene

Katalognummer: B14609790
CAS-Nummer: 58621-65-1
Molekulargewicht: 350.05 g/mol
InChI-Schlüssel: YPYLKLNPMPICCN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,1,1,4,4,5,5,5-Octafluoro-2,3-bis(trifluoromethyl)pent-2-ene is a fluorinated organic compound with the molecular formula C₇F₁₄. This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties. Fluorinated compounds are often used in various industrial applications due to their stability, non-reactivity, and resistance to solvents and acids.

Vorbereitungsmethoden

The synthesis of 1,1,1,4,4,5,5,5-Octafluoro-2,3-bis(trifluoromethyl)pent-2-ene typically involves the use of fluorinating agents and specific reaction conditions to introduce the fluorine atoms into the molecular structure. One common method involves the reaction of a suitable precursor with a fluorinating agent such as sulfur tetrafluoride (SF₄) or cobalt trifluoride (CoF₃). The reaction is usually carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity .

Analyse Chemischer Reaktionen

1,1,1,4,4,5,5,5-Octafluoro-2,3-bis(trifluoromethyl)pent-2-ene undergoes various types of chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

1,1,1,4,4,5,5,5-Octafluoro-2,3-bis(trifluoromethyl)pent-2-ene has several applications in scientific research, including:

Wirkmechanismus

The mechanism of action of 1,1,1,4,4,5,5,5-Octafluoro-2,3-bis(trifluoromethyl)pent-2-ene involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound can form strong bonds with carbon atoms, leading to the formation of stable and inert compounds. This stability is crucial in applications where resistance to degradation and reactivity is required. Additionally, the compound’s ability to participate in various chemical reactions allows it to modify the properties of target molecules, making it valuable in synthetic chemistry and material science .

Vergleich Mit ähnlichen Verbindungen

Eigenschaften

CAS-Nummer

58621-65-1

Molekularformel

C7F14

Molekulargewicht

350.05 g/mol

IUPAC-Name

1,1,1,4,4,5,5,5-octafluoro-2,3-bis(trifluoromethyl)pent-2-ene

InChI

InChI=1S/C7F14/c8-3(9,7(19,20)21)1(4(10,11)12)2(5(13,14)15)6(16,17)18

InChI-Schlüssel

YPYLKLNPMPICCN-UHFFFAOYSA-N

Kanonische SMILES

C(=C(C(F)(F)F)C(F)(F)F)(C(C(F)(F)F)(F)F)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.